molecular formula C11H20N2O2 B3176057 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one CAS No. 96921-42-5

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B3176057
CAS No.: 96921-42-5
M. Wt: 212.29 g/mol
InChI Key: YJTXKEGWGBVPGB-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one is an organic compound with the molecular formula C11H20N2O2. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery and organic synthesis.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCathepsin F , a cysteine protease involved in protein degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its potential interaction with Cathepsin F, it may influence protein degradation pathways.

Preparation Methods

The synthesis of 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one involves several steps. One common method includes the reaction of morpholine with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a reactant in the synthesis of various organic compounds, including selective adenosine A2A receptor antagonists and quinoline derivatives with antimicrobial activity.

    Biology: The compound is used in studies related to cell signaling and receptor interactions.

    Medicine: It is involved in drug discovery processes, particularly in the development of antidepressants and antimalarials.

    Industry: The compound’s unique properties make it valuable in industrial applications, including the production of bioavailable P2Y12 antagonists for inhibition of platelet aggregation.

Comparison with Similar Compounds

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    4-Morpholinopiperidine: Used in the synthesis of various bioactive molecules.

    9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Approved for the treatment of non-small cell lung cancer.

    2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Identified as a substance of very high concern due to its toxic properties.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-morpholin-4-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-4-2-11(3-5-12)13-6-8-15-9-7-13/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXKEGWGBVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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